molecular formula C17H19N3O3S B5731382 4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate

4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate

Cat. No.: B5731382
M. Wt: 345.4 g/mol
InChI Key: IRADKGTYDFABRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a thiadiazole ring, a cyclohexyl group, and a phenyl acetate moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate typically involves the reaction of 2-amino-1,3,4-thiadiazole with cyclohexyl isocyanate to form the intermediate 5-cyclohexyl-1,3,4-thiadiazol-2-yl carbamate. This intermediate is then reacted with phenyl acetate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating bacterial infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate is unique due to the combination of the thiadiazole ring, cyclohexyl group, and phenyl acetate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(21)23-14-9-7-12(8-10-14)15(22)18-17-20-19-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRADKGTYDFABRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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